Galioside - 54712-59-3

Galioside

Catalog Number: EVT-15602364
CAS Number: 54712-59-3
Molecular Formula: C17H24O11
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Galioside is a natural product found in Oldenlandia herbacea var. herbacea, Gardenia jasminoides, and other organisms with data available.
Overview

Galioside is a naturally occurring compound classified as an iridoid glycoside. It is primarily derived from the plant genus Galium, which is known for its diverse array of iridoid compounds. The molecular formula of galioside is C17H24O11C_{17}H_{24}O_{11}, and it has a molecular weight of approximately 404.37 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.

Source

Galioside is predominantly sourced from plants within the Galium genus, particularly Galium album. These plants are known to produce a variety of iridoid glycosides, which are secondary metabolites with various ecological and pharmacological functions. Galioside can be isolated from the aerial parts of these plants, where it contributes to their chemical diversity and potential health benefits .

Classification

In terms of classification, galioside falls under the category of glycosides, which are compounds formed from a sugar and another functional group. More specifically, it is classified as an iridoid glycoside, a subclass that includes compounds characterized by a cyclopentane ring structure. Iridoid glycosides are known for their wide-ranging biological activities, including anti-inflammatory and antimicrobial properties .

Synthesis Analysis

Methods

The synthesis of galioside typically involves the extraction from natural sources, particularly from Galium species. The extraction process often employs solvents such as methanol or ethanol to dissolve the compounds from plant materials. Following extraction, purification techniques such as high-performance liquid chromatography (HPLC) may be utilized to isolate galioside from other constituents present in the extract.

Technical Details

The biosynthesis of galioside in plants occurs through specific metabolic pathways involving various enzymes. Key steps include:

  1. Formation of Iridoid Precursors: The initial steps involve the formation of iridoid precursors through the mevalonate pathway.
  2. Glycosylation: The addition of sugar moieties to these precursors is facilitated by glycosyltransferases, leading to the formation of galioside.
  3. Modification: Additional modifications may occur, resulting in various derivatives or related compounds .
Molecular Structure Analysis

Structure

The molecular structure of galioside features a cyclopentane ring characteristic of iridoids, along with multiple hydroxyl groups and a sugar moiety attached via a glycosidic bond. This structure contributes to its biological activity and solubility properties.

Data

  • Molecular Formula: C17H24O11C_{17}H_{24}O_{11}
  • Molecular Weight: 404.37 g/mol
  • Chemical Structure: The detailed structure can be represented as follows:
Galioside Structure\text{Galioside Structure}

This structure includes multiple hydroxyl groups that enhance its reactivity and interactions with biological systems .

Chemical Reactions Analysis

Reactions

Galioside participates in various chemical reactions typical of glycosides, including hydrolysis and oxidation reactions:

  1. Hydrolysis: Under acidic or enzymatic conditions, galioside can undergo hydrolysis to release its sugar component and yield aglycone derivatives.
  2. Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially leading to the formation of more reactive species that may exhibit enhanced biological activity.

Technical Details

These reactions are significant for understanding how galioside interacts with biological systems and its potential therapeutic effects .

Mechanism of Action

Process

The mechanism by which galioside exerts its biological effects involves several pathways:

  1. Antioxidant Activity: Galioside may scavenge free radicals due to its hydroxyl groups, thus contributing to cellular protection against oxidative stress.
  2. Anti-inflammatory Effects: It has been suggested that galioside modulates inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
  3. Antimicrobial Properties: Studies indicate that galioside exhibits activity against certain pathogens, likely through disruption of microbial cell membranes or interference with metabolic processes .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Galioside typically appears as a white to off-white powder.
  • Solubility: It is soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Galioside is relatively stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of multiple hydroxyl groups makes it reactive towards oxidizing agents and acids.

Relevant data on these properties can aid in determining appropriate storage conditions and potential applications in formulations .

Applications

Scientific Uses

Galioside has been studied for various applications in scientific research:

  • Pharmacology: Due to its potential anti-inflammatory and antioxidant properties, galioside is being explored for therapeutic uses in treating diseases associated with oxidative stress and inflammation.
  • Natural Products Chemistry: It serves as a model compound for studying iridoid glycosides' biosynthesis and chemical behavior.
  • Nutraceuticals: Given its bioactive properties, galioside may be incorporated into dietary supplements aimed at enhancing health through natural products .
Historical Evolution of Ganglioside Research

Pioneering Discoveries in Glycosphingolipid Biochemistry

The scientific journey of gangliosides began in the late 19th century with Johann Thudichum's identification of "cerebroside" (galactosylceramide) in 1884, initially thought to be the sole sugar-containing brain lipid [1]. For decades, only four cerebrosides (phrenosin, kerasin, nervon, hydroxynervon) were known. A transformative breakthrough came in 1933 when Gunnar Blix isolated sulfatide (cerebroside sulfuric ester), revealing greater complexity in brain glycolipids [1]. Concurrently, Landsteiner and Levene's work on horse kidney Forssman hapten (1925–1927) detected an orcinol-positive "lipoid" material, hinting at polysaccharide-like components in tissues—later recognized as early encounters with complex glycosphingolipids [1].

Ernst Klenk's investigations in the 1930s–1940s revolutionized the field. Studying lipid accumulation in Niemann-Pick disease, he isolated a new acidic lipid from brain tissue (1939), later identified as containing neuraminic acid (1941). By 1942, Klenk formally introduced the term "ganglioside" to describe these neuraminic acid-containing glycosphingolipids, distinguishing them from simpler cerebrosides [1] [6]. This era established the fundamental biochemical category of gangliosides, setting the stage for structural characterization.

Milestones in Structural Elucidation (1940s–1970s)

The post-war period witnessed rapid advances in ganglioside chemistry. In 1951, Blix, Svennerholm, and Werner identified chondrosamine (N-acetylgalactosamine) in gangliosides and submaxillary mucin [1]. Yamakawa and Suzuki's parallel work (1951–1953) characterized erythrocyte stroma lipids, leading to the discovery of globoside (a major non-acid glycosphingolipid) and demonstrating species-specific variations in lipid-bound hexosamine and hemataminic acid [1] [7].

Table 1: Key Structural Milestones in Ganglioside Research

YearDiscoveryKey ResearchersSignificance
1942Formal naming of "ganglioside"Ernst KlenkDefined a new class of sialic acid-containing brain glycolipids
1951Identification of ganglioside galactosamineBlix, Svennerholm, WernerRevealed carbohydrate complexity beyond glucose/glactose
1952Isolation of hematoside (GM3)Klenk & LauensteinEstablished simplest ganglioside structure
1963Structure of gangliotetraose coreKuhn & WiegandtSolved the oligosaccharide backbone of major brain gangliosides (GM1, GD1a, etc.)
1960s-70sDevelopment of Svennerholm nomenclatureLars SvennerholmCreated systematic naming system (GM1, GD1a, GT1b) still widely used today

Svennerholm's development of a practical nomenclature system (GM1, GD1a, GD1b, GT1b) in the 1960s provided essential clarity for comparing structures across laboratories [2] [6]. Technological innovations were critical:

  • Thin-layer chromatography (TLC) enabled high-resolution separation of ganglioside mixtures [6].
  • Mass spectrometry and NMR spectroscopy allowed precise determination of sugar sequences and sialic acid linkages [2].
  • The identification of the gangliotetraose core (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-Cer) by Kuhn and Wiegandt (1963) established the scaffold for the major brain gangliosides [1].

By the 1970s, biosynthetic pathways were mapped, revealing sequential enzymatic steps: glucosylceramide → lactosylceramide → GM3 → GM2 → GM1 → GD1a, etc., governed by specific glycosyltransferases [2] [7].

Emergence of Neurological Pathophysiology Connections (1980s–2000s)

Research shifted towards understanding ganglioside functions and disease links. Seminal discoveries connected genetic defects in ganglioside metabolism to severe neurological disorders:

  • Tay-Sachs disease (1969): Deficiency of β-hexosaminidase A causes GM2 accumulation.
  • GM1 gangliosidosis (1965): GLB1 gene mutations lead to GM1 storage.
  • Hereditary spastic paraplegia type 26 (2013): Mutations in B4GALNT1 (GD2 synthase) impair complex ganglioside synthesis [5] [7].

These "storage disorders" demonstrated that ganglioside homeostasis is critical for neuronal health. Beyond monogenic diseases, ganglioside alterations were documented in common neurodegenerative conditions:

  • Alzheimer's disease (AD): Reduced cortical GM1 levels and altered ganglioside distribution around amyloid plaques [6].
  • Parkinson's disease (PD): Progressive loss of GM1, GD1b, and GT1b in the substantia nigra correlates with disease duration [6].
  • Huntington's disease (HD): Disrupted ganglioside biosynthesis contributes to striatal neuron vulnerability [5] [6].

Table 2: Ganglioside Alterations in Neurological Disorders

DisorderGanglioside ChangesFunctional Consequences
Tay-Sachs disease↑↑ GM2 in neuronsNeuronal swelling, dendrite distortion, apoptosis
Alzheimer's disease↓ GM1 in cortex; GM1 bound to Aβ plaquesEnhanced Aβ aggregation; impaired neurotrophic signaling
Parkinson's disease↓ GM1, GD1b, GT1b in substantia nigra pars compactaReduced neuronal resilience; mitochondrial dysfunction
Epilepsy (infantile spasms)↓ GM1, GD1a in CSFNeuronal hyperexcitability?
Hereditary spastic paraplegia↑ GM3; ↓ complex gangliosides in neuronsAxonal degeneration; corticospinal tract defects

Mechanistic studies revealed ganglioside roles:

  • Neurotrophic signaling: GM1 amplifies Trk receptor activation by NGF and GDNF [9].
  • Membrane organization: Gangliosides form lipid rafts that concentrate receptors (e.g., neurotrophin receptors, glutamate receptors) [6] [10].
  • Synaptic function: GT1b and GD1a regulate synaptic vesicle release and calcium dynamics [6].

Modern Paradigms: From Molecular Neurology to Therapeutic Innovation

Contemporary research focuses on translating ganglioside biology into therapies:

Molecular Mechanisms & Targets

  • Lipid rafts & signaling: Gangliosides (especially GM1) organize membrane microdomains regulating neurotrophin receptor dimerization and kinase activity (e.g., TrkA, Ret) [9] [10].
  • Protein interactions: GM1 binds α-synuclein, stabilizing its non-toxic helical conformation and inhibiting amyloid formation in PD models [9].
  • Neuroinflammation: Microglial GD3 expression increases upon activation; GM1 suppresses pro-inflammatory cytokine release [6].
  • Ion channel modulation: GM1 modulates Na⁺/K⁺-ATPase and voltage-gated calcium channels, impacting neuronal excitability [10].

Therapeutic Strategies

  • Exogenous ganglioside administration: GM1 showed neuroprotective effects in PD models (enhancing dopamine neuron survival) and stroke models (reducing infarct size). Clinical trials in acute spinal cord injury suggested accelerated recovery, though large trials faced challenges [9].
  • Enzyme replacement therapy (ERT): Used in non-neuromopathic Gaucher disease (targeting glucosylceramide accumulation), but CNS delivery remains problematic for gangliosidoses [7].
  • Substrate reduction therapy (SRT): Miglustat (N-butyldeoxynojirimycin) inhibits glucosylceramide synthase, reducing ganglioside synthesis. Effective in mild GM2 gangliosidosis and Gaucher disease [2].
  • Glycomimetics & gene therapy: Engineered water-soluble analogs of GM1 (e.g., LIGA20) retain bioactivity without membrane insertion challenges [9]. Adeno-associated virus (AAV)-mediated gene delivery of hexosaminidase shows promise in Tay-Sachs models.
  • Chaperone therapy: Small molecules (e.g., pyrimethamine) stabilize mutant β-hexosaminidase A in residual activity Tay-Sachs variants [7].

Technological Frontiers

  • CRISPR/Cas9 gene editing: Correcting mutations in ganglioside biosynthetic enzymes (e.g., B4GALNT1 for HSP) [5].
  • Synthetic biology: Chemoenzymatic synthesis of customized gangliosides for structure-function studies and therapeutics [9].
  • Single-cell gangliosidomics: Mass spectrometry imaging maps ganglioside distribution in brain regions with cellular resolution, revealing disease-specific alterations [6].

Properties

CAS Number

54712-59-3

Product Name

Galioside

IUPAC Name

methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

XJMPAUZQVRGFRE-DUMNYRKASA-N

Canonical SMILES

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.